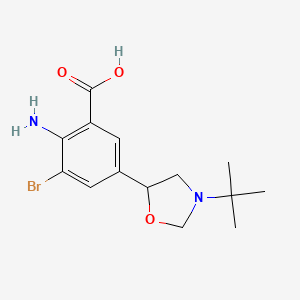
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid is a complex organic compound with a molecular formula of C14H19BrN2O3 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a tert-butyl oxazolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid typically involves multiple steps:
Amination: The addition of an amino group to the brominated compound.
Oxazolidinylation: The formation of the oxazolidinyl ring with a tert-butyl group.
These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, while the oxazolidinyl ring can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-bromo-5-methylbenzoic acid
- 2-Amino-3-bromo-5-chlorobenzoic acid
- 2-Amino-3,5-dibromobenzoic acid
- 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid is unique due to the presence of the tert-butyl oxazolidinyl group. This group enhances the compound’s stability and can improve its binding affinity to molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
88698-39-9 |
|---|---|
Fórmula molecular |
C14H19BrN2O3 |
Peso molecular |
343.22 g/mol |
Nombre IUPAC |
2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)17-6-11(20-7-17)8-4-9(13(18)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H,18,19) |
Clave InChI |
UIXZCDFAZVDZNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


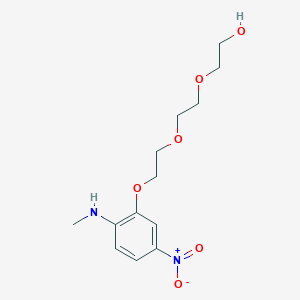
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
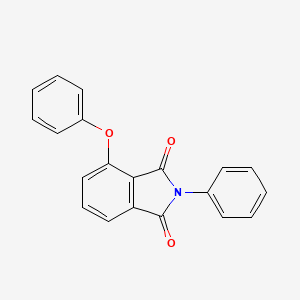
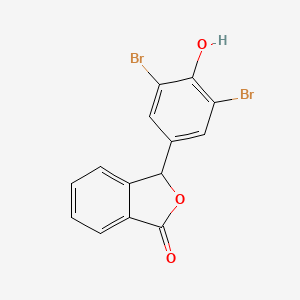
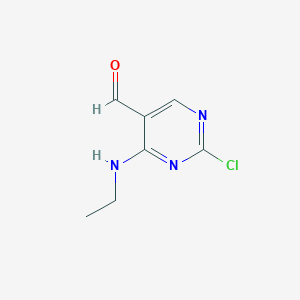
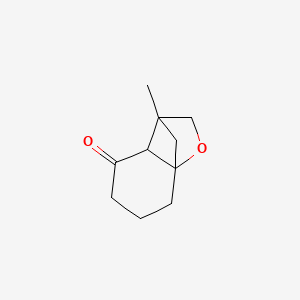
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
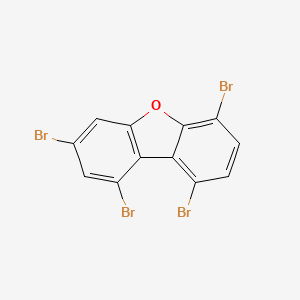

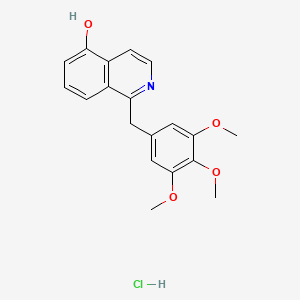
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
